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Compound of Interest

Compound Name: (1s,2r)-2-Methylcyclohexanamine

Cat. No.: B3430051

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

(1S,2R)-2-Methylcyclohexanamine is a chiral primary amine. Its stereochemistry is defined by
the (1S, 2R) configuration of the amine and methyl groups on the cyclohexane ring, indicating a
cis relative stereochemistry. This compound and its hydrochloride salt are primarily utilized in
research and development, particularly as a chiral building block in asymmetric synthesis.

Below is a summary of its key identifiers and physicochemical properties.
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(1S,2R)-2-
(1S,2R)-2- .
Property . Methylcyclohexanamine
Methylcyclohexanamine .
Hydrochloride
cis-(-)-2-
Methylcyclohexylamine, (1s,2r)-2-methylcyclohexan-1-
Synonyms ) i
(1s,2r)-2- amine hydrochloride
methylcyclohexanamine
CAS Number 79389-36-9, 2164-19-4[1] 79389-39-2[2]

Molecular Formula

C7H1sN[1]

C7H16CIN[2]

Molecular Weight 113.20 g/mol [1] 149.67 g/mol [2]
1S,2R)-2-methylcyclohexan-1- 1s,2r)-2-methylcyclohexan-1-
IUPAC Name ( ] ) yiey ( ) ) Y y
amine[1] amine hydrochloride[2]
Purity Varies by supplier Typically =95%[2]
Synthesis

A common method for the synthesis of chiral amines like (1S,2R)-2-Methylcyclohexanamine

involves the stereoselective reduction of an imine or the amination of a ketone. A plausible

synthetic route is through the reductive amination of 2-methylcyclohexanone using a chiral

amine as a directing group, followed by hydrogenation.

Hypothetical Experimental Protocol for Asymmetric
Reductive Amination:

e Imine Formation: 2-methylcyclohexanone is reacted with a chiral amine (e.g., (R)-a-

methylbenzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of

water to form a chiral imine.

o Diastereoselective Reduction: The resulting imine is then reduced. This can be achieved

through catalytic hydrogenation (e.g., using Hz, Pd/C) or with a hydride reducing agent. The

chirality of the auxiliary amine directs the approach of the hydrogen, leading to a

diastereomeric excess of the desired amine.
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e Removal of Chiral Auxiliary: The chiral auxiliary is subsequently removed, typically by
hydrogenolysis, to yield the enantiomerically enriched (1S,2R)-2-Methylcyclohexanamine.

 Purification: The final product is purified by distillation or chromatography to isolate the
desired stereoisomer.

Step 1: Imine Formation
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Caption: Hypothetical synthetic workflow for (1S,2R)-2-Methylcyclohexanamine.

Applications in Drug Development and Research

While specific research on (1S,2R)-2-Methylcyclohexanamine is limited in publicly available
literature, its structural motifs and chirality suggest several potential applications in drug
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discovery and organic synthesis.

Chiral Auxiliary in Asymmetric Synthesis

Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical
outcome of a reaction.[3] The auxiliary is temporarily incorporated into a prochiral substrate,
directs the stereoselective formation of a new chiral center, and is then removed.

General Principle:

o Coupling: A prochiral substrate (e.g., a carboxylic acid) is covalently attached to the chiral
auxiliary, (1S,2R)-2-Methylcyclohexanamine, to form a diastereomeric intermediate (e.qg.,
an amide).

» Stereoselective Reaction: The intermediate then undergoes a reaction (e.g., enolate
alkylation) where the bulky cyclohexyl group of the auxiliary sterically hinders one face of the
molecule, forcing the incoming reagent to attack from the less hindered face. This results in
the formation of one diastereomer in excess.

o Cleavage: The chiral auxiliary is cleaved from the product, yielding an enantiomerically
enriched compound. The auxiliary can often be recovered and reused.
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Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Potential as a Central Nervous System (CNS) Stimulant

The enantiomer, (1R,2S)-2-Methylcyclohexanamine, has been noted for its potential as a
central nervous system stimulant, possibly influencing neurotransmitter systems like
norepinephrine and dopamine.[3] Amphetamine-like stimulants often act by increasing the
release and blocking the re-uptake of these catecholamines in the synaptic cleft.[4][5] This
leads to increased alertness and mental and physical stimulation.[6] While the specific activity
of the (1S,2R) isomer is not documented, it is plausible that it could interact with monoamine
transporters, though its efficacy and selectivity may differ from its enantiomer.

Potential Mechanism of Action: Many CNS stimulants interact with monoamine transporters,
such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to increase
the extracellular concentration of these neurotransmitters.
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Caption: Potential mechanism of CNS stimulant activity via monoamine transporter blockade.

Biological Activity of Related Compounds

While data on (1S,2R)-2-Methylcyclohexanamine is scarce, studies on functionally
substituted cyclohexane derivatives have revealed a broad range of biological activities,
including:

» Antimicrobial properties: Certain cyclohexane diamine derivatives have shown moderate to
strong antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus
(MRSA) and Mycobacterium tuberculosis.[7]

o Anticancer and Cytotoxic Activity: Various cyclohexane derivatives have demonstrated
significant antiproliferative activities, suggesting their potential as antineoplastic agents.[7]

» Anti-inflammatory and Analgesic Effects: Some amidrazone derivatives containing a
cyclohexene moiety have shown anti-inflammatory properties by modulating key cytokines.

[8]

These findings suggest that the 2-methylcyclohexanamine scaffold is a promising starting point
for the development of novel therapeutic agents. Further research into the specific biological
targets and mechanisms of action for the (1S,2R) isomer is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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